Cas no 1565705-67-0 (2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine)

2-(1-Ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a fluoroethylamine moiety enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of biologically active compounds. Its unique structure, combining a pyrazole core with a fluorine-substituted ethylamine side chain, offers opportunities for further functionalization and optimization in drug discovery. The compound's stability and solubility properties are advantageous for use in medicinal chemistry, particularly in the development of targeted therapies. Its precise molecular architecture allows for selective interactions with biological targets, supporting its utility in exploratory research and development.
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine structure
1565705-67-0 structure
Product name:2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
CAS No:1565705-67-0
MF:C7H12FN3
MW:157.188684463501
CID:6387793
PubChem ID:112562711

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
    • EN300-1829677
    • 1565705-67-0
    • Inchi: 1S/C7H12FN3/c1-2-11-7(3-4-10-11)6(8)5-9/h3-4,6H,2,5,9H2,1H3
    • InChI Key: SBMPSRYALDOOIQ-UHFFFAOYSA-N
    • SMILES: FC(CN)C1=CC=NN1CC

Computed Properties

  • Exact Mass: 157.10152556g/mol
  • Monoisotopic Mass: 157.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 43.8Ų

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1829677-2.5g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
2.5g
$2631.0 2023-09-19
Enamine
EN300-1829677-5.0g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
5g
$4309.0 2023-06-02
Enamine
EN300-1829677-10.0g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
10g
$6390.0 2023-06-02
Enamine
EN300-1829677-0.05g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
0.05g
$1129.0 2023-09-19
Enamine
EN300-1829677-1g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
1g
$1343.0 2023-09-19
Enamine
EN300-1829677-0.25g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
0.25g
$1235.0 2023-09-19
Enamine
EN300-1829677-1.0g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
1g
$1485.0 2023-06-02
Enamine
EN300-1829677-10g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
10g
$5774.0 2023-09-19
Enamine
EN300-1829677-5g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
5g
$3894.0 2023-09-19
Enamine
EN300-1829677-0.5g
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine
1565705-67-0
0.5g
$1289.0 2023-09-19

Additional information on 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine

Introduction to 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine (CAS No. 1565705-67-0)

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine (CAS No. 1565705-67-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and fluorinated ethylamine. The unique structural features of this molecule, particularly the presence of the fluorine atom and the pyrazole ring, make it a promising candidate for various therapeutic applications.

The chemical structure of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine consists of a pyrazole ring attached to an ethylamine moiety, with a fluorine atom substituting one of the hydrogen atoms on the ethyl group. This configuration imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic effects. The fluorine substitution, in particular, can enhance the metabolic stability and bioavailability of the compound, making it an attractive target for drug development.

Recent studies have explored the pharmacological properties of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine. One notable area of research is its potential as an antidepressant. Preclinical studies have shown that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for mood disorders. The mechanism of action is thought to involve modulation of serotonin and norepinephrine levels in the brain, which are key neurotransmitters implicated in depression.

In addition to its antidepressant properties, 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases. This makes it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The safety profile of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine is another critical aspect that has been evaluated in preclinical studies. Toxicology assessments have shown that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine involves several steps, including the preparation of the pyrazole ring and the introduction of the fluorine atom. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 1-methylpyrazole with an appropriate fluorinated reagent to form the desired product. The choice of synthetic method can significantly impact the yield and purity of the final compound.

In conclusion, 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-amine (CAS No. 1565705-67-0) is a promising compound with potential applications in both antidepressant and anti-inflammatory therapies. Its unique chemical structure and favorable pharmacological properties make it an exciting target for further research and development in the pharmaceutical industry. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments for various medical conditions.

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